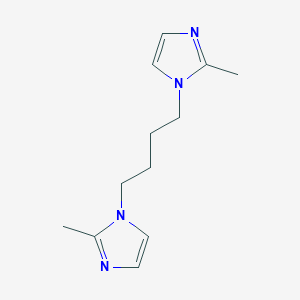

1,4-Bis(2-methyl-1H-imidazol-1-yl)butane

説明

Significance of N-Alkyl Bis-imidazole Ligands in Coordination Chemistry

N-alkyl bis-imidazole ligands are of considerable interest in coordination chemistry due to their ability to act as versatile bridging ligands, connecting metal centers to form a variety of coordination polymers and discrete multinuclear complexes. rsc.orgoup.com The nitrogen atoms in the imidazole (B134444) rings serve as excellent donor sites for a wide range of transition metal ions. wikipedia.org The flexibility of the alkyl linker allows these ligands to adopt various conformations, leading to the formation of diverse and often intricate supramolecular structures, such as one-dimensional chains, two-dimensional networks, and three-dimensional frameworks. oup.comacs.org

The nature of the alkyl chain and any substituents on the imidazole rings play a crucial role in determining the final architecture and properties of the resulting coordination compounds. researchgate.net These ligands are instrumental in the rational design of metal-organic frameworks (MOFs) and coordination polymers with tunable properties for applications in catalysis, materials science, and bioinorganic chemistry. rsc.orgrsc.org

Historical Context and Evolution of Research Involving 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane

Research into bis-imidazole ligands gained momentum with the exploration of ligands like 1,4-bis(imidazol-1-ylmethyl)benzene (bix). rsc.org The success and rich coordination chemistry of such ligands paved the way for the investigation of related systems, including N-alkyl bis-imidazoles. The introduction of an alkyl linker, such as the butane (B89635) chain in 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane, offered greater flexibility compared to rigid aromatic spacers.

Early studies focused on the synthesis and characterization of these ligands and their simple coordination complexes. Over time, research has evolved to explore the construction of more complex supramolecular assemblies and the functional aspects of the resulting materials. The focus has shifted from purely structural studies to investigating properties such as catalysis, and the development of bio-inspired models. rsc.orgnih.govnih.gov The synthesis and detailed structural analysis of compounds like 1,4-di(1H-2-methylimidazol-1-yl)butane tetrahydrate represent a key step in understanding the impact of substituents on the ligand's properties and coordination behavior. researchgate.net

Overview of Key Research Domains for 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane

The research applications of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane and its coordination complexes are primarily concentrated in the following areas:

Coordination Polymers and Metal-Organic Frameworks (MOFs): A significant area of research involves the use of this ligand to construct coordination polymers with diverse topologies. The flexibility of the butane linker allows it to bridge metal centers in various ways, leading to the formation of unique network structures. oup.com These materials are of interest for their potential applications in gas storage, separation, and as functional materials.

Catalysis: Copper complexes incorporating bis-imidazole ligands have shown catalytic activity in various oxidation reactions. capes.gov.br For instance, they can catalyze the oxidation of organic substrates, mimicking the function of certain copper-containing enzymes. nih.govnih.gov The specific design of the ligand, including the presence of the methyl groups, can influence the catalytic efficiency and selectivity of the metal center.

Bio-inspired Chemistry: The imidazole moiety is a fundamental component of many biological systems, most notably in the amino acid histidine, which plays a crucial role in the active sites of metalloenzymes. wikipedia.org Complexes of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane serve as structural and functional models for the active sites of these enzymes, particularly those containing copper. rsc.orgnih.gov Studying these model complexes provides insights into the reaction mechanisms of their biological counterparts.

Interactive Data Tables

Below are tables summarizing key data for 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane and a related derivative.

Table 1: Physicochemical Properties of 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene

| Property | Value |

| Molecular Formula | C16H18N4 |

| Molecular Weight | 266.34 g/mol |

| IUPAC Name | 2-methyl-1-[[4-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]imidazole |

| InChIKey | WMDWZOFWBUXBRI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=CN1CC2=CC=C(C=C2)CN3C=CN=C3C |

| Data sourced from PubChem. nih.gov |

Table 2: Crystallographic Data for 1,4-di(1H-2-methylimidazol-1-yl)butane tetrahydrate

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | R-3 |

| a (Å) | 21.526(3) |

| b (Å) | 21.526(3) |

| c (Å) | 9.3333(12) |

| Data for the closely related tetrahydrate derivative. researchgate.net |

特性

IUPAC Name |

2-methyl-1-[4-(2-methylimidazol-1-yl)butyl]imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-11-13-5-9-15(11)7-3-4-8-16-10-6-14-12(16)2/h5-6,9-10H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSRHOIRMGHAPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCCCN2C=CN=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Synthetic Pathways for 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane

The primary route for the synthesis of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane and its analogues involves the nucleophilic substitution reaction between an imidazole (B134444) derivative and a dihalogenated alkane.

Nucleophilic Substitution Reactions with 2-Methylimidazole (B133640) and Dihalogenated Butanes

The synthesis of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane is typically achieved through the reaction of 2-methylimidazole with a 1,4-dihalobutane, such as 1,4-dichlorobutane (B89584) or 1,4-dibromobutane (B41627). In this reaction, the deprotonated 2-methylimidazole acts as a nucleophile, attacking the electrophilic carbon atoms of the butane (B89635) derivative in a sequential manner to form the desired bis-substituted product. A base, such as sodium hydroxide (B78521) (NaOH), is commonly used to deprotonate the imidazole ring, thereby activating it for the nucleophilic attack.

Solvent Systems and Optimized Reaction Conditions for Enhanced Yields

The choice of solvent and reaction conditions plays a crucial role in the efficiency of the synthesis of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), are often favored as they effectively dissolve the reactants and facilitate the nucleophilic substitution reaction. nih.govnih.gov In some cases, crystallization of the product is performed from an aqueous ethanol (B145695) solution by slow evaporation. researchgate.net

Reaction temperatures are typically elevated to promote the reaction rate. For example, the synthesis of a related bis-imidazole was carried out at 60°C. nih.gov In another instance, the reaction mixture was stirred at 100°C for 24 hours. nih.gov The duration of the reaction can vary, with typical times ranging from several hours to a full day to ensure complete conversion. nih.govnih.gov The use of a suitable base, such as NaOH, is critical for the deprotonation of the imidazole derivative and is a key factor in optimizing the reaction yield. nih.govnih.gov

Table 1: Reaction Parameters for the Synthesis of Related Bis-imidazole Compounds

| Imidazole Derivative | Dihalogenated Butane | Base | Solvent | Temperature | Time | Yield | Reference |

| 2-(2-pyridyl)imidazole | 1,4-dichlorobutane | NaOH | DMSO | 60°C | 24 h | 80% | nih.gov |

| Imidazole | 1,4-dibromobutane | NaOH | DMSO | 100°C | 24 h | 78% | nih.gov |

Mechanochemical Approaches in the Synthesis of Related Bis-imidazole Derivatives

Mechanochemistry, which involves chemical reactions induced by mechanical energy, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. acs.org While a direct mechanochemical synthesis of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane is not extensively reported, this technique has been applied to the synthesis of other substituted imidazoles and has been used in processes involving related bis-imidazole compounds. researchgate.netmdpi.com For example, 1,1′-(1,4-Butanediyl)bis(imidazole) has been utilized as a promoter in the mechanosynthesis of N-methyl imines under solvent-free conditions, where it acts as a recyclable acid-scavenging agent. researchgate.net This demonstrates the potential of mechanochemical methods in the broader context of bis-imidazole chemistry, offering advantages such as reduced solvent waste and potentially faster reaction times. beilstein-journals.org

Derivatization and Functionalization Strategies

The versatile nature of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane allows for its further modification and incorporation into more complex molecular systems.

Protonation for Cation Formation

The nitrogen atoms of the imidazole rings in 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane can be protonated or quaternized to form dicationic salts. This is a common derivatization strategy for bis-imidazole compounds, leading to the formation of ionic liquids or precursors for N-heterocyclic carbenes. For instance, a general procedure for the synthesis of 1,4-bis[N-(N′-butylimidazolium)]butane bisbromide salts involves the reaction of 1,4-bis(1H-imidazol-1-yl)butane with 1-bromobutane (B133212) in dry acetonitrile (B52724) at 98°C for 72 hours, resulting in an 84% yield of the dicationic salt. nih.gov This process of quaternization highlights the ability of the bis-imidazole scaffold to be transformed into cationic species, which can have applications in catalysis and as templates for material synthesis.

Incorporation into Larger Molecular Architectures

A significant application of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane and its analogues is their use as flexible ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). The two imidazole units can coordinate to metal centers, and the flexible butyl linker allows for the formation of diverse and intricate network structures. For example, related ligands such as 1,4-bis(imidazol)butane (bib) and 1,4-bis(1H-benzimidazolyl)butane (bbib) have been used to synthesize coordination polymers with varying dimensionalities and properties. researchgate.net The resulting coordination polymers can exhibit interesting properties, such as fluorescence and thermal stability, making them potentially useful in sensor technology and catalysis. researchgate.net

Coordination Chemistry and Metal Complexation

Ligand Properties and Coordination Modes of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane

The ability of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane to form stable metal complexes is rooted in the fundamental properties of its constituent parts: the imidazole (B134444) rings, the butane (B89635) linker, and the methyl substituents.

The primary coordination sites in 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane are the sp²-hybridized nitrogen atoms (specifically, the N3 atoms) of the two imidazole rings. These nitrogen atoms possess lone pairs of electrons that are readily available for donation to a metal center, forming stable coordinate bonds. Ligands featuring N-donor heterocyclic groups, such as imidazole, are extensively used in the construction of coordination compounds due to their robust and predictable binding capabilities. mdpi.comnih.gov The bis-imidazole nature of this ligand allows it to coordinate to metal ions in several ways. It can act as a chelating ligand, binding to a single metal center to form a metallacycle, or more commonly, it can function as a bridging ligand, linking two different metal centers. This bridging capability is fundamental to the formation of polynuclear complexes and extended coordination polymers. rsc.org The versatility of the imidazole unit allows for the construction of a wide array of supramolecular architectures with intriguing functions. rsc.org

The four-carbon butane chain connecting the two imidazole rings is a key element of the ligand's structural adaptability. Unlike rigid aromatic spacers, the butane linker has significant conformational freedom due to the possible rotation around its C-C single bonds. rsc.org This flexibility allows the ligand to adopt various conformations, such as anti and gauche, to accommodate the coordination preferences of different metal ions and the steric demands of co-ligands. nih.gov

This conformational pliability enables the two imidazole donor groups to be positioned at a wide range of distances and orientations from one another. Consequently, the ligand can bridge metal centers separated by varying lengths, leading to diverse structural outcomes like one-dimensional chains, two-dimensional (4,4) networks, or interpenetrating frameworks. nih.govnih.gov For instance, in one cadmium(II) coordination polymer, the related ligand 1,4-bis(imidazol-1-yl)butane (bimb) adopts an all-anti conformation, resulting in a 2D network with a Cd···Cd separation of 13.8184 (14) Å. nih.gov In contrast, a different Cd(II) complex with the same ligand features a gauche-anti-gauche conformation, leading to a 1D chain structure. nih.gov This demonstrates that the linker's flexibility is a critical factor in determining the final architecture of the coordination assembly. rsc.orgosti.govresearchgate.net

Protonation State Effects on Metal Binding and Supramolecular Interactions

The imidazole rings of 1,4-bis(2-methyl-1H-imidazol-1-yl)butane possess basic nitrogen atoms that can be protonated. This change in protonation state significantly alters the ligand's electronic properties and its potential for interaction, thereby influencing both its metal-binding capabilities and its role in forming supramolecular networks.

When an imidazole ring is protonated, it forms an imidazolium (B1220033) cation. This process has two major consequences. Firstly, the protonated nitrogen atom can no longer act as a donor to a metal center, effectively "switching off" that potential coordination site. This can be used to control the formation of coordination polymers, as the ligand's connectivity is fundamentally changed.

Metal Organic Frameworks Mofs and Supramolecular Architectures

Design Principles for 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane-Based MOFs

The architectural outcome of MOFs based on this ligand is governed by several key design principles, primarily related to the ligand's inherent structural characteristics.

The conformational flexibility of the 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane ligand is a critical factor in determining the final structure of the coordination polymer. The central butane (B89635) (-CH₂-CH₂-CH₂-CH₂-) spacer is not rigid and can exhibit different torsional angles, leading to gauche or anti conformations. This adaptability allows the ligand to bridge metal centers at varying distances and orientations, giving rise to a wide range of network topologies. rsc.orgacs.org

The four-carbon alkyl chain of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane defines it as a flexible spacer ligand. acs.org This flexibility is a key tool in the design of complex MOF architectures. Unlike rigid ligands that offer predictable, linear connections, the butane spacer can bend and rotate to accommodate the coordination preferences of the metal ion and the steric demands of other components in the system, such as anionic co-ligands. rsc.orgbohrium.com

This inherent flexibility allows for the construction of highly complex and often interpenetrated frameworks. sci-hub.seacs.org Interpenetration, where two or more independent networks are intertwined, is a common feature in MOFs built from long, flexible linkers. For instance, the ligand has been successfully used to construct 3-fold interpenetrating 3D frameworks. researchgate.netlookchem.com The length of the spacer is also a critical parameter; systematic adjustments in spacer length in related bis(imidazole) ligands have been shown to directly influence the degree of interpenetration and the resulting porosity of the material. sci-hub.se The butane spacer provides a balance, being long enough to span significant distances and create large potential voids, yet flexible enough to allow for the formation of stable, interlocked structures. acs.org

Structural Diversity and Topology of MOFs Incorporating 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane

The conformational adaptability and bridging capability of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane have led to the synthesis of a wide array of coordination polymers with varying dimensionalities and topologies.

The ligand can effectively link metal centers or inorganic clusters to form one-dimensional chains. In these structures, the ligand typically bridges repeating units in a linear fashion.

A notable example involves a hybrid material where protonated [H₂L]²⁺ cations of the ligand link β-octamolybdate anions through N-H···O hydrogen bonds, resulting in a 1D supramolecular double-chain structure. nih.goviucr.org

In a copper-iodide system, the ligand (abbreviated as L1) templates the formation of a 1D [Cu₃I₅]⁻ chain in the compound [H₂(L1)][Cu₃I₅]. researchgate.net

Another copper-iodide hybrid, 1D-Cu₆I₆(bmibu)₃, features a 1D structure composed of inorganic hexamer units bonded by multiple bmibu ligands. nih.gov

Table 1: Examples of 1D Structures Based on 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane

| Compound Formula | Metal/Cluster | Description | Reference(s) |

|---|---|---|---|

| (C₁₂H₂₀N₄)₂[Mo₈O₂₆] | Mo₈O₂₆ | 1D supramolecular double-chain via H-bonds | nih.goviucr.org |

| [H₂(C₁₂H₁₈N₄)][Cu₃I₅] | Cu₃I₅ | 1D chained iodocuprate templated by the ligand | researchgate.net |

When connecting metal centers, the ligand can propagate the structure in two dimensions, forming layered networks. These 2D sheets can be flat or corrugated and may stack upon one another to form a 3D supramolecular architecture through weaker forces like hydrogen bonding or π–π interactions.

A 2D coordination polymer with the formula {[Cd₂(BDC)₂(bmb)₂]·H₂O}n has been synthesized, where the ligand (bmb) and 1,4-benzenedicarboxylic acid (BDC) link cadmium(II) ions into a 2D layer. These layers are further assembled into a 3D structure through π–π stacking. researchgate.netresearchgate.net

The self-assembly of the ligand with CuSCN, templated by the ligand's cation, results in a novel 2D network with a 4⁴-sql topology. The 2D anionic sheets are packed into a 3D framework via N-H···N hydrogen bonds. researchgate.net

Table 2: Examples of 2D Structures Based on 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane

| Compound Formula | Metal Center | Description | Reference(s) |

|---|---|---|---|

| {[Cd₂(BDC)₂(bmb)₂]·H₂O}n | Cd(II) | 2D layered network extended to 3D via π–π stacking | researchgate.netresearchgate.net |

The use of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane as a pillar or primary linker frequently leads to the formation of robust, extended 3D frameworks. The ligand's length and flexibility are particularly suited for creating interpenetrating networks, a common strategy for enhancing structural stability.

A zinc-based MOF, [Zn₂(bmib)(tbtpa)₂·2H₂O]n, exhibits a 3D diamondoid (dia) network that is sustained by the flexible bmib ligand and a rigid tetrabromoterephthalic acid co-ligand. rsc.orgacs.org

Another zinc MOF, {[Zn(sbdc)(bmib)]·0.4H₂O}n, forms a 3D framework with a 4-connected sqc6 topology that is 3-fold interpenetrated. researchgate.net

A cobalt complex, {[Co₃(NTB)₂(DMIMB)]·DMA}n, shows a complex 3D architecture with a (2, 3, 8)-connected net topology based on trinuclear cobalt units. bohrium.comcolab.ws

The ligand is also used in a zinc MOF with 5-bromoisophthalic acid, which forms a fascinating 3-fold interpenetrating 3D framework with a 6⁵·8 topology. lookchem.com

Table 3: Examples of 3D Structures Based on 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane

| Compound Formula | Metal Center | Topology/Description | Reference(s) |

|---|---|---|---|

| [Zn₂(bmib)(tbtpa)₂·2H₂O]n | Zn(II) | 3D diamondoid (dia) network | rsc.orgacs.org |

| {[Zn(sbdc)(bmib)]·0.4H₂O}n | Zn(II) | 3-fold interpenetrating 3D framework (sqc6) | researchgate.net |

| {[Co₃(NTB)₂(DMIMB)]·DMA}n | Co(II) | 3D framework with (2, 3, 8)-c net topology | bohrium.comcolab.ws |

Host-Guest Chemistry within MOF Cavities

The porous nature of MOFs allows them to encapsulate guest molecules within their cavities, leading to interesting host-guest chemistry. The design flexibility of the organic ligands is a key feature that enables the precise engineering of these pore environments.

A study on two bis(imidazole) derivatives, 1,4-di(1H-imidazol-1-yl)butane dihydrate (DImB·2H₂O) and 1,4-di(1H-2-methylimidazol-1-yl)butane tetrahydrate (DMImB·4H₂O), highlighted the presence of water molecules in their crystal lattices. researchgate.net The infrared spectrum of the tetrahydrate of the methylated compound showed a more intense O-H stretching peak, confirming the presence of these included water molecules. researchgate.net In a zinc(II) coordination polymer incorporating the related ligand 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, a solvate water molecule was found in the asymmetric unit. mdpi.com Similarly, copper(II) complexes with the same ligand also included water molecules in their crystal structures. mdpi.com

The presence of these solvent molecules can influence the final structure and properties of the material. For example, in a study of host-guest systems, the inclusion of guest molecules like 1,4-benzenedicarboxylic acid in a MOF was found to be stabilized by hydrogen bonds between the guest's carboxylic acid groups and the framework's carboxylate oxygen atoms. core.ac.uk

Supramolecular Interactions in Extended Structures

The assembly of extended structures involving 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane is directed by a variety of non-covalent interactions, with hydrogen bonding being particularly prominent.

Hydrogen bonds are fundamental in directing the self-assembly of supramolecular architectures due to their directionality and specificity. rsc.org In coordination polymers constructed from ligands analogous to 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane, hydrogen bonding plays a critical role in assembling lower-dimensional structures into higher-dimensional networks.

For instance, in a series of coordination polymers based on 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, one-dimensional chains are assembled into three-dimensional structures through hydrogen bonding and π-π interactions. mdpi.com In one such zinc(II) complex, {[Zn(1,4-bmimb)(PhAA)₂]·H₂O}n, the Z-shaped chains are linked into a 3D network by these non-covalent forces. mdpi.com Similarly, a one-dimensional ladder-like copper(II) complex, {[Cu(1,4-bmimb)₀.₅(2-PAC)(HCOO)]·2H₂O}n, also forms a 3D structure via hydrogen bonding. mdpi.com The presence of water molecules often facilitates the formation of extensive hydrogen-bonding networks. semanticscholar.orgnih.gov

The use of organic cations as templates is a powerful strategy for the synthesis of novel supramolecular structures. Bis(imidazole) dications, which can be derived from 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane, can act as templates in the self-assembly of complex inorganic-organic hybrid materials.

In one study, bis(imidazole) organic dications were used to template the formation of new lead(II) halide supramolecular polymers. semanticscholar.org The crystal packing in these compounds was driven by hydrogen bonds and electrostatic interactions between the organic counterions and the inorganic halocluster anions. semanticscholar.org This demonstrates the potential for derivatives of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane to act as structure-directing agents in the synthesis of complex, templated materials.

Pseudorotaxanes are interlocked molecular architectures in which a linear "guest" molecule is threaded through a macrocyclic "host." The formation of such structures often relies on non-covalent interactions between the guest and the host.

A simple bis(imidazolium) dication, 1,4-bis[N-(N′-hydroimidazolium)]butane, which is structurally related to the protonated form of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane, has been shown to act as a template for the formation of a nih.govpseudorotaxane with pillar mdpi.comarene. nih.gov The stability of this pseudorotaxane is influenced by the solvent and the counterion, and the threading/dethreading process can be controlled by pH changes. nih.gov This finding suggests that 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane, upon protonation to its dicationic form, could potentially participate in the formation of similar interlocked supramolecular assemblies.

Integration of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane with Polyoxometalates in Hybrid Materials

Extensive research has been conducted on the development of hybrid materials that combine metal-organic frameworks (MOFs) with polyoxometalates (POMs). These materials are of significant interest due to their potential applications in catalysis, electrochemistry, and materials science. The flexible bis(imidazole) ligand, 1,4-bis(2-methyl-1H-imidazol-1-yl)butane, is a known building block in the synthesis of coordination polymers. However, based on currently available research, there is a notable lack of studies detailing the specific integration of 1,4-bis(2-methyl-1H-imidazol-1-yl)butane with polyoxometalates to form hybrid materials.

While the hydrothermal synthesis of coordination polymers using various bis(imidazole) ligands and POMs is a well-established field, specific research findings, including detailed synthetic procedures, structural characterization, and the properties of hybrid materials derived from the combination of 1,4-bis(2-methyl-1H-imidazol-1-yl)butane and POMs, have not been reported.

General studies on related systems have explored the use of other flexible bis(imidazole) ligands in the construction of POM-based hybrid materials. These studies indicate that the structure and properties of the resulting materials are highly dependent on the nature of the organic ligand, the type of polyoxometalate, and the reaction conditions, such as temperature and solvent. For instance, research on other bis(imidazole) ligands has led to the formation of diverse architectures, from one-dimensional chains to three-dimensional frameworks, which encapsulate or are coordinated to various POM clusters like Keggin and Anderson-type anions. These hybrid materials have shown promise in areas such as the photocatalytic degradation of dyes and as electrochemical sensors.

Despite the progress in the broader field of POM-MOF hybrids, the specific role and potential advantages of incorporating the 1,4-bis(2-methyl-1H-imidazol-1-yl)butane ligand remain an unexplored area of research. Consequently, there are no available research findings or data to present in tables regarding the crystallographic information, bond parameters, or performance metrics for such specific hybrid materials. Further investigation is required to synthesize and characterize these compounds to understand their structural features and potential applications.

Advanced Functional Materials Applications

Catalysis in Organic Transformations

Metal complexes incorporating N-heterocyclic ligands, such as those derived from imidazole (B134444), are of great interest in catalysis. nih.gov The nitrogen donor atoms in 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane can effectively coordinate with transition metals like palladium, forming stable and catalytically active species for various organic cross-coupling reactions.

The general mechanism for a palladium-catalyzed Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield the product and regenerate the active catalyst. wikipedia.org The ligand plays a critical role in stabilizing the palladium intermediates throughout this cycle.

The structure of the ligand is known to significantly impact the efficiency and selectivity of catalytic reactions. The flexible butyl linker in 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane allows for the formation of stable chelate rings with the metal center, which can enhance catalyst stability and prevent decomposition. Furthermore, the steric bulk provided by the 2-methyl groups on the imidazole rings can influence the coordination environment of the metal, potentially leading to higher selectivity in certain reactions.

While specific studies on the catalytic use of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane are not extensively documented, the performance of similar imidazole-based ligands in Suzuki and Heck reactions suggests its potential. For example, palladium complexes with other N-heterocyclic carbene and imidazole-based ligands have shown high turnover numbers and excellent yields under mild reaction conditions. organic-chemistry.orgresearchgate.net

| Catalyst System (Analogous) | Reaction Type | Substrates | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Imidazole-based SPO ligand | Heck Coupling | Bromobenzene + Styrene | High | beilstein-journals.org |

| Pd(1-MI)₂Cl₂ (1-methylimidazole) | Carbonylative Suzuki Coupling | Aryl iodide + Aryl boronic acid | Up to 100% | researchgate.net |

| Palladium-NHC Complexes | Suzuki-Miyaura | Naphthyl bromides + Naphthylboronic acid | Good to Excellent | scispace.com |

Gas Adsorption and Separation Technologies

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. uj.ac.za The properties of MOFs, such as high surface area, tunable pore size, and chemical functionality, make them promising candidates for gas storage and separation. bit.edu.cnresearchgate.net The ligand 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane can serve as a flexible organic linker in the synthesis of novel MOFs. A related compound, 1,4-Bis[2-(2-pyridyl)-1H-imidazol-1-yl]butane, has been identified as a "newspacer for metal organic frameworks," highlighting the utility of this class of molecules in MOF construction. nih.gov

The development of safe and efficient hydrogen storage materials is a critical step toward a hydrogen-based economy. berkeley.edu MOFs are considered promising materials for H₂ storage due to their high porosity and the ability to tune their structures to enhance hydrogen-framework interactions. csir.co.za The key to effective hydrogen storage in MOFs at ambient temperatures is a high heat of adsorption, which can be achieved by introducing strong binding sites, such as open metal sites or functional groups within the pores.

| MOF Material (Example) | Surface Area (m²/g) | H₂ Uptake (wt% at 77 K) | Reference |

|---|---|---|---|

| MOF-5 | ~3800 | ~7.1 | researchgate.net |

| ZIF-8 | ~1630 | ~3.3 (at 30 bar) | berkeley.edu |

| Co(BDP) | 2670 | ~3.1 (at 20 bar) | berkeley.edu |

The capture of CO₂ from flue gas and other industrial sources is essential for mitigating climate change. researchgate.net MOFs have shown great promise for CO₂ capture due to their high selectivity and capacity. nih.gov The efficiency of CO₂ capture in MOFs can be enhanced by incorporating functional sites that have a strong affinity for CO₂. The nitrogen-rich imidazole rings of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane could act as Lewis basic sites, potentially increasing the selectivity for CO₂ adsorption over other gases like N₂. scispace.combiotechjournal.in

The design of MOFs with this ligand could lead to materials with tailored pore sizes and chemical environments optimized for CO₂ capture. The flexibility of the butyl chain might also allow for structural changes upon gas adsorption, which could be advantageous for selective separation processes.

| MOF Material (Example) | CO₂ Uptake (mmol/g at STP) | Conditions | Reference |

|---|---|---|---|

| Mg-MOF-74 | ~8.6 | 1 bar, 298 K | biotechjournal.in |

| MOF-177 | ~33.5 | 35 bar, 298 K | scispace.com |

| UiO-66 | ~2.5 | 1 bar, 298 K | researchgate.net |

Luminescent and Photoluminescent Materials

Coordination polymers and metal complexes with d¹⁰ metal centers, such as Zn(II) and Cd(II), are of particular interest for their potential applications in luminescent materials. mdpi.com The luminescence in these materials often arises from ligand-to-metal charge transfer (LMCT) or intraligand transitions. The compound 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane and its derivatives are excellent candidates for constructing such luminescent materials.

Research on the structurally similar ligand, 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, has demonstrated the formation of coordination polymers with interesting photoluminescent properties. For instance, a zinc(II) coordination polymer with this ligand exhibits a strong fluorescence emission peak at 442 nm when excited at 350 nm. mdpi.com This emission is attributed to the interaction between the metal and the ligand. Similarly, a nickel(II) coordination polymer incorporating 1,4-bis[(2-methylimidazol-1-yl)methyl]benzene shows a strong emission at 442 nm upon excitation at 340 nm, which is assigned to an intraligand charge-transfer transition. nih.gov

| Compound/Material | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

|---|---|---|---|

| {[Zn(1,4-bmimb)(PhAA)₂]·H₂O}n | 350 | 442 | mdpi.com |

| [Ni(adc)(bmib)]n | 340 | 442 | nih.gov |

| 1,4-bmimb ligand (free) | 350 | 453 | mdpi.com |

| bmib ligand (free) | 340 | 410 | nih.gov |

Solid-State Fluorescence Properties of Coordination Polymers

The solid-state photoluminescence of coordination polymers is a critical property for applications in sensors, photochemistry, and electroluminescent displays. Research into a mixed-ligand metal-organic coordination network incorporating the bmib ligand has provided specific insights into its fluorescence characteristics.

A study involving the solvothermal synthesis of a zinc-based coordination polymer, formulated as [Zn₂(bmib)(tbtpa)₂·2H₂O]n (where H₂tbtpa = tetrabromoterephthalic acid), investigated its photoluminescent properties. The research found that this specific coordination polymer containing the bmib ligand exhibited no solid-state photoluminescence at room temperature (298 K). This finding is a critical data point in understanding the photophysical behavior of materials derived from this ligand, suggesting that at ambient temperatures, non-radiative decay pathways dominate any potential radiative emission processes in this particular structural framework.

Selective Sensing Applications for Metal Ions (e.g., Fe³⁺)

While coordination polymers based on imidazole derivatives are often explored for their potential in the selective sensing of metal ions, extensive searches of scientific literature did not yield specific research demonstrating the application of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane-based materials for the selective sensing of Fe³⁺ or other metal ions.

Development of Blue Luminescent Materials

The development of novel blue luminescent materials is a significant area of materials science, particularly for applications in displays and lighting. However, based on available scientific literature, there are no specific studies detailing the use of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane as a key component in the targeted development of blue-emitting materials.

pH-Responsive Systems and Proton Acceptance Capabilities

The imidazole moiety is known for its ability to accept protons, a characteristic that can be harnessed to create pH-responsive materials. Despite this general principle, specific research detailing the integration of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane into pH-responsive systems or quantifying its proton acceptance capabilities within such systems is not available in the reviewed literature.

Building Blocks for Advanced Polymer Synthesis

The structural characteristics of bis-imidazole compounds make them suitable as building blocks or catalysts in polymer synthesis. Research has been conducted on a closely related, unmethylated analogue, 1,4-bis(1H-imidazol-1-yl)butane, for its role in polymerization.

This related compound has been used as a precursor to synthesize dicationic ionic liquids, specifically 1,4-bis[N-(N′-butylimidazolium)]butane bisbromide salts. These salts have been investigated as metal-free catalysts for the organocatalytic ring-opening polymerization of ε-caprolactone. While this demonstrates the utility of the core 1,4-di(imidazol-1-yl)butane structure in advanced polymer synthesis, specific studies employing the methylated title compound, 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane, for similar purposes were not identified in the literature search.

Exploration of Bio-Related Interactions

The imidazole ring is a fundamental component of many biological molecules, making its synthetic analogues of interest for potential bio-related interactions.

Interaction with Biological Molecules for Research Purposes

An extensive review of the available scientific literature did not uncover any specific research focused on the interaction of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane with biological molecules for research applications.

Fundamental Studies on Potential in Drug Delivery Systems

The compound 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane is emerging as a significant organic ligand in the development of advanced functional materials, particularly in the realm of drug delivery systems. Its structural characteristics, featuring two 2-methylimidazole (B133640) moieties linked by a flexible butane (B89635) chain, make it an excellent candidate for constructing Metal-Organic Frameworks (MOFs) and coordination polymers designed for therapeutic applications. While direct, extensive research on this specific ligand in drug delivery is in its nascent stages, fundamental studies on analogous bis(imidazole) ligands and related MOFs provide a strong basis for understanding its potential.

The primary role of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane in drug delivery systems is as a linker that coordinates with metal ions to form porous, crystalline structures. nih.govresearchgate.net These MOFs can encapsulate therapeutic agents within their pores, offering advantages such as high drug loading capacity, protection of the drug from degradation, and controlled release. nih.goviapchem.org The imidazole rings of the ligand provide the necessary nitrogen donor sites for coordination with metal centers, a common feature in many MOFs developed for biomedical applications. nih.govrsc.org

Research into related systems, such as those utilizing 1,1′-(1,4-butanediyl)bis(imidazole), has demonstrated the successful encapsulation and delivery of anticancer drugs. These studies provide a proof-of-concept for the utility of bis(imidazole) ligands with a butane spacer in creating effective drug delivery vehicles. researchgate.net The flexibility of the butane chain in 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane allows for the formation of diverse and stable MOF architectures, which is a desirable characteristic for designing drug carriers.

The potential for stimuli-responsive drug release is another area of interest. MOFs constructed from imidazole-based ligands can exhibit pH-sensitive behavior, where the framework is stable at physiological pH but decomposes in the acidic environment characteristic of tumor tissues or endosomal compartments, leading to targeted drug release. iapchem.org This targeted release mechanism can enhance the therapeutic efficacy of the drug while minimizing side effects.

Detailed research findings on MOFs constructed from similar imidazole-based linkers are summarized in the following tables to illustrate the potential of systems incorporating 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane.

Table 1: Properties of Representative Imidazole-Based MOFs for Drug Delivery

| MOF Family | Organic Linker | Metal Ion | Encapsulated Drug | Key Findings |

| Zeolitic Imidazolate Frameworks (ZIFs) | 2-Methylimidazolate | Zn(II) | 5-Fluorouracil | High drug loading capacity (up to 60%); pH-responsive release with faster release at pH 5.0 than at pH 7.4. iapchem.org |

| Zeolitic Imidazolate Frameworks (ZIFs) | 2-Methylimidazolate | Zn(II) | Doxorubicin | Homogeneous drug distribution within crystals; efficient pH-responsive release for cancer therapy. snnu.edu.cn |

| Zinc Pyrazolate MOFs | 1,4-bis(1H-pyrazol-4-yl)-2-X-benzene | Zn(II) | Mitoxantrone | Favorable structural stability in biological conditions. nih.gov |

Table 2: Influence of Functional Groups on Imidazole-Based Ligands in MOFs

| Functional Group | Influence on MOF Properties | Potential Impact on Drug Delivery |

| Methyl Group | Increases steric hindrance; enhances hydrophobicity. | May alter drug loading capacity and release kinetics; could favor encapsulation of hydrophobic drugs. |

| Amino Group | Provides sites for post-synthetic modification. | Allows for the attachment of targeting moieties for site-specific delivery. |

| Nitro Group | Modifies electronic properties. | Can influence the interaction between the drug and the framework, affecting release profiles. |

Characterization Methodologies in Research

X-ray Diffraction Studies

X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal and powder X-ray diffraction methods are utilized to gain comprehensive insights into the molecular and bulk properties of materials containing 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane.

A study on the tetrahydrated form of the compound, 1,4-di(1H-2-methylimidazol-1-yl)butane tetrahydrate (DMImB·4H₂O), successfully confirmed its molecular structure through this method. The analysis revealed that the compound crystallizes in the triclinic system with an R-3 space group. researchgate.net The asymmetric unit consists of half of the parent molecule with two water molecules, with the full molecule lying on a center of inversion. researchgate.net This definitive structural information is crucial for understanding the ligand's spatial arrangement and its potential coordination behavior.

Table 1: Crystallographic Data for 1,4-di(1H-2-methylimidazol-1-yl)butane tetrahydrate researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₈N₄·4H₂O |

| Crystal System | Triclinic |

| Space Group | R-3 |

| a (Å) | 21.526(3) |

| b (Å) | 21.526(3) |

| c (Å) | 9.3333(12) |

Powder X-ray diffraction (PXRD) is an essential tool for confirming the phase purity of a bulk crystalline sample. While single-crystal analysis provides the structure of one perfect crystal, PXRD analyzes a large ensemble of randomly oriented crystallites, yielding a diffraction pattern characteristic of the bulk material. This technique is frequently used in the study of coordination polymers to ensure that the synthesized product is a single, uniform phase and to compare it with simulated patterns derived from single-crystal data. researchgate.net For materials involving 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane, PXRD verifies that the laboratory synthesis has produced the desired crystalline structure consistently throughout the sample.

Spectroscopic Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain information about its structure and composition. A combination of spectroscopic methods is typically used to provide converging evidence for the characterization of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the analysis of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane and its hydrated forms, IR spectroscopy can confirm the presence of the imidazole (B134444) rings and the aliphatic butane (B89635) linker. For instance, in the study of its tetrahydrated crystal, the IR spectrum clearly demonstrated the presence of water molecules through a distinct and intense O-H group peak. researchgate.net This technique is also valuable in studying coordination complexes, as shifts in the vibrational frequencies of the imidazole ring can indicate its coordination to a metal center.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to provide a detailed map of the carbon-hydrogen framework.

For 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane, NMR studies are crucial for confirming the connectivity of the butane chain to the nitrogen atoms of the two 2-methylimidazole (B133640) rings. Research has specifically investigated the effect of the methyl groups on the chemical shifts of the imidazole ring's hydrogen and carbon atoms. researchgate.net The ¹H NMR spectrum provides information on the different proton environments, while the ¹³C NMR spectrum distinguishes the various carbon atoms, including those of the methyl groups, the imidazole rings, and the butyl chain.

Table 2: General NMR Spectroscopy Applications for 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane

| Technique | Information Obtained |

|---|---|

| ¹H NMR | Confirms the number and connectivity of different types of protons (imidazole ring, methyl groups, butyl chain). |

| ¹³C NMR | Identifies all unique carbon environments within the molecule, confirming the overall carbon skeleton. |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound, which provides strong evidence for its elemental composition. For 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane, techniques like Electrospray Ionization (ESI) are used. In studies of the compound, mass spectra have shown peaks corresponding to the protonated molecule or adducts such as [M+Na]⁺. researchgate.net The observation of dimer adducts like [2M+Na]⁺ has also been reported, further helping to confirm the molecular identity in the gas phase. researchgate.net

UV-Vis Spectroscopy for Electronic Transitions and Absorption Maxima

UV-Vis spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane and its derivatives, this analysis provides insight into the energy differences between electronic states. While detailed spectra for the free ligand are not extensively reported in literature, studies on its coordination polymers provide valuable information.

In coordination complexes, the absorption bands observed in the UV-Vis spectrum typically arise from both intraligand and d-d electronic transitions. Research on coordination polymers incorporating ligands similar to 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane reveals characteristic absorption regions. Intraligand transitions, which are associated with the π → π* and n → π* transitions within the imidazole rings and the butane linker, are generally observed in the ultraviolet region of the spectrum, typically between 200 nm and 350 nm.

When the ligand coordinates with a transition metal ion, such as copper(II), new absorption bands appear in the visible region. These are attributed to d-d transitions of the metal's electrons. For instance, in copper(II) complexes with related bis(imidazole) ligands, broad absorption bands have been observed with maxima around 562 nm to 583 nm. These transitions are characteristic of the specific coordination geometry of the metal ion.

Photoluminescence/Fluorescence Spectroscopy for Optical Properties

Photoluminescence and fluorescence spectroscopy are employed to investigate the emissive properties of compounds upon excitation with light. The ligand 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane serves as a building block for luminescent coordination polymers, where its optical properties are often modulated by coordination to a metal center.

Studies on coordination polymers synthesized with d¹⁰ metal centers like Zinc(II) and a structurally similar ligand, 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, demonstrate significant fluorescence. The free ligand itself exhibits a strong emission peak, and upon coordination, the emission properties are often retained or shifted. For example, the related free ligand 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene shows a strong fluorescence emission peak at 453 nm when excited at 350 nm. When this ligand is incorporated into a Zn(II) coordination polymer, the emission peak is observed at 442 nm. This shift in the emission maximum can be attributed to the interactions between the metal and the ligand, as well as intermolecular interactions like π-π stacking within the crystal structure. Such materials are of interest for their potential applications in chemical sensors and electroluminescent displays.

Thermal Analysis

Thermal analysis techniques are fundamental in determining the stability and phase behavior of materials as a function of temperature. For 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane, particularly in its hydrated form, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on its thermal properties.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Processes

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This method is used to determine the thermal stability of a compound and to study its decomposition pathways. Research on the hydrated form, specifically 1,4-di(1H-2-methylimidazol-1-yl)butane tetrahydrate (DMImB·4H₂O), has utilized TGA and its derivative (DTG) to investigate its thermal stability. researchgate.net

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|---|

| Stage 1 | Data not available | Data not available | Dehydration (Loss of H₂O molecules) |

| Stage 2 | Data not available | Data not available | Decomposition of the organic moiety |

Differential Scanning Calorimetry (DSC) for Thermal Phase Transitions

Differential Scanning Calorimetry (DSC) is a technique used to measure the heat flow associated with thermal transitions in a material. As a sample is heated or cooled, DSC detects transitions such as melting, crystallization, and solid-solid phase changes. The thermal phase transitions of 1,4-di(1H-2-methylimidazol-1-yl)butane tetrahydrate have been studied using DSC. researchgate.net

The DSC thermogram for this compound would be expected to show endothermic peaks corresponding to the removal of water molecules, followed by a sharp endothermic peak at the compound's melting point. The presence of multiple peaks in the dehydration region could indicate that the water molecules are lost in distinct steps. The enthalpy change (ΔH) associated with these peaks provides quantitative information about the energy required for these transitions. The primary research confirms the use of DSC for this analysis, though specific peak temperatures and enthalpy values were not accessible. researchgate.net

| Thermal Event | Peak Temperature (°C) | Enthalpy Change (ΔH) (J/g) | Transition Type |

|---|---|---|---|

| Dehydration | Data not available | Data not available | Endothermic |

| Melting | Data not available | Data not available | Endothermic |

Magnetic Characterization

Temperature-Dependent Magnetic Susceptibility Measurements

The magnetic properties of a compound are determined by the presence of unpaired electrons. The free ligand, 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane, is an organic molecule with a closed-shell electronic structure, meaning it has no unpaired electrons and is therefore diamagnetic. As such, it does not exhibit temperature-dependent magnetic susceptibility on its own.

However, this ligand is frequently used to construct coordination polymers with paramagnetic metal ions, such as Cobalt(II) and Manganese(II). The magnetic properties of these resulting materials are of significant interest. Temperature-dependent magnetic susceptibility measurements on these coordination polymers reveal the nature of the magnetic interactions between the metal centers, which are bridged by the bis(imidazole) ligand.

Studies on such complexes have shown that the ligand can mediate magnetic coupling between the metal ions. In several reported Co(II) and Mn(II) coordination polymers, the magnetic data indicate the presence of antiferromagnetic interactions. This means that the magnetic moments of adjacent metal ions tend to align in an anti-parallel fashion at low temperatures. This behavior is a key characteristic of these materials and is directly influenced by the coordination geometry and the bridging nature of the 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane ligand.

Analysis of Antiferromagnetic and Ferromagnetic Interactions

Research into coordination polymers with ligands similar to 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane, such as 1,4-bis(imidazole-1-ylmethyl)benzene (bix) and 1,3-bis(1-imidazoly)benzene (mbib), has revealed the presence of weak antiferromagnetic interactions in several nickel(II) and cobalt(II) complexes.

In a study of two new coordination polymers, [Ni(bix)·2(NO₃)·(H₂O)] (Compound 1 ) and [Co(bix)₂·2(NO₃)] (Compound 2 ), magnetic properties were investigated. researchgate.net Although both compounds feature M(II)-bix-M(II) magnetic exchange pathways, their magnetic behaviors differ. Compound 1 exhibits a nearly pure paramagnetic state down to 2 K, with evidence of weak antiferromagnetic interactions. researchgate.net In contrast, a stronger antiferromagnetic interaction was suggested for Compound 2 . researchgate.net

Further research on two cobalt(II) coordination polymers, [Co₃(opda)₃(mbib)₄(H₂O)₄]·2H₂O (Compound 3 ) and [Co(mpda)(mbib)]·H₂O (Compound 4 ), also indicated the presence of antiferromagnetic coupling between adjacent metal ions. nih.gov For Compound 3 , the temperature dependence of the magnetic susceptibility (χₘT) was measured. The χₘT value decreased as the temperature was lowered, reaching a minimum of 3 cm³ K mol⁻¹ at 2 K, which is characteristic of antiferromagnetic behavior. nih.gov The reciprocal susceptibility (1/χₘ) for this complex follows the Curie-Weiss law in the temperature range of 25 K to 300 K. nih.gov The negative Weiss constant (θ) obtained from this analysis confirms the presence of antiferromagnetic interactions, although spin-orbit coupling from the Co(II) ions also contributes to the magnetic behavior. nih.gov

The detailed findings from the magnetic analyses of these analogous compounds are summarized in the interactive data tables below.

Table 1: Magnetic Properties of Coordination Polymers with Bis(imidazole) Ligands

| Compound | Metal Ion | Ligand | Magnetic Behavior | Key Findings |

| [Ni(bix)·2(NO₃)·(H₂O)] | Ni(II) | 1,4-bis(imidazole-1-ylmethyl)benzene | Weak Antiferromagnetic Interaction | The compound remains in a nearly paramagnetic state down to 2 K. researchgate.net |

| [Co(bix)₂·2(NO₃)] | Co(II) | 1,4-bis(imidazole-1-ylmethyl)benzene | Stronger Antiferromagnetic Interaction | A magnetic interaction with a J/kB value of -3.3 K was estimated. An anomaly around 38 K in the zero-field-cooled mode may suggest spin canting. The magnetization at 7 T was 2.44 µB. researchgate.net |

| [Co₃(opda)₃(mbib)₄(H₂O)₄]·2H₂O | Co(II) | 1,3-bis(1-imidazoly)benzene | Antiferromagnetic Coupling | The χₘT value decreases with temperature, indicating antiferromagnetic behavior. The reciprocal susceptibility follows the Curie-Weiss law between 25 K and 300 K. nih.gov |

| [Co(mpda)(mbib)]·H₂O | Co(II) | 1,3-bis(1-imidazoly)benzene | Antiferromagnetic Coupling | The magnetic performance suggests the presence of antiferromagnetic coupling between adjacent metal ions. nih.gov |

Table 2: Curie-Weiss Law Parameters for [Co₃(opda)₃(mbib)₄(H₂O)₄]·2H₂O

| Parameter | Value |

| Curie Constant (C) | 6.4 cm³·mol⁻¹·K |

| Weiss Constant (θ) | -14.2 K |

| Data sourced from reference nih.gov |

These examples demonstrate that the flexible bis(imidazole) ligands can mediate magnetic exchange interactions between metal centers, typically resulting in weak antiferromagnetic coupling. The precise nature and strength of these interactions are highly dependent on the specific structural details of the coordination polymer. For a definitive analysis of the magnetic properties of complexes involving 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane , further experimental studies involving synthesis, structural characterization, and temperature-dependent magnetic susceptibility measurements would be necessary.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has been employed to investigate the electronic properties of coordination polymers and metal-organic frameworks (MOFs) incorporating 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane, often abbreviated as bmb. These studies provide a deeper understanding of the photocatalytic and electronic behavior of materials constructed using this ligand.

In a study of a 2D cadmium-based coordination polymer, {[Cd2(BDC)2(bmb)2]·H2O}n, DFT calculations were performed at the B3LYP/LanL2DZ level of theory to elucidate its electronic characteristics. researchgate.net The calculations revealed the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for understanding the material's electronic transitions and reactivity. researchgate.net The energy gap between the HOMO and LUMO provides insights into the stability and photocatalytic potential of the complex. researchgate.net

DFT calculations have also confirmed the stability and favorable electronic properties of hybrid materials incorporating this ligand. For instance, in a study of one-dimensional copper-iodide-based hybrids, DFT was used to corroborate the high stability and low bandgaps of the resulting structures, which are desirable for applications in phosphors. rsc.org

The following table summarizes representative theoretical data for a coordination polymer containing 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane:

| Computational Parameter | Value/Description | Reference |

| Software/Method | DFT/B3LYP/LanL2DZ | researchgate.net |

| System Studied | {[Cd2(BDC)2(bmb)2]·H2O}n | researchgate.net |

| Focus of Calculation | HOMO-LUMO energy values | researchgate.net |

| Application of Results | Understanding electronic properties and photocatalytic mechanism | researchgate.net |

Predictive Modeling of Coordination Behavior and MOF Architectures

The flexible nature of the butane (B89635) chain and the coordinating ability of the two 2-methylimidazole (B133640) terminal groups make 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane a versatile ligand for constructing diverse Metal-Organic Frameworks (MOFs) and coordination polymers. Computational modeling, while not always predictive in a standalone capacity, is crucial for understanding the resulting architectures from experimental work.

The ligand has been successfully used to create a variety of structures, from 2D layers to complex 3D interpenetrated networks. researchgate.netresearchgate.netnih.gov For example, in combination with tetrabromoterephthalic acid and zinc ions, it forms a 3D diamondoid network with significant void spaces, a structure rationalized through analysis of its coordination preferences. nih.gov The flexibility of the butane linker allows it to adopt different conformations to accommodate various metal coordination geometries and other ligands, leading to a range of network topologies. researchgate.net

In the construction of a series of isostructural 3D interpenetrated coordination polymers, 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane (referred to as bmeib in the study) acts as a pillar, bridging 2D layers into a 3D framework. acs.org The predictable coordination of the imidazole (B134444) nitrogen atoms to the metal centers (in this case, Zinc(II)) is a key factor in the formation of these ordered structures. acs.org

The following table outlines some of the MOF architectures that have been synthesized using 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane, illustrating its coordination versatility.

| MOF/Coordination Polymer | Metal Ion | Other Ligands | Resulting Architecture | Reference |

| {[Cd2(BDC)2(bmb)2]·H2O}n | Cd(II) | 1,4-benzenedicarboxylic acid (BDC) | 2D Layered Structure | researchgate.net |

| [Zn2(Cl)(BTC)(bmb)2] | Zn(II) | 1,3,5-benzenetricarboxylic acid (BTC) | 2D Layered Network | researchgate.net |

| [Zn2(bmib)(tbtpa)2·2H2O]n | Zn(II) | Tetrabromoterephthalic acid (tbtpa) | 3D Diamondoid Network (3-fold interpenetrated) | researchgate.netnih.gov |

| [Zn(μ4-tdc)(μ-bmeib)0.5]n | Zn(II) | Thiophene-2,5-dicarboxylic acid (tdc) | 3D Interpenetrated Framework | acs.org |

Simulations of Molecular Interactions within Frameworks

In the 2D layered structure of {[Cd2(BDC)2(bmb)2]·H2O}n, π-π packing interactions between the layers are responsible for extending the structure into a 3D supramolecular motif. researchgate.net Computational analysis can quantify the strength and geometry of these interactions, providing a more complete picture of the crystal packing.

The assembly of interpenetrated coordination polymers, such as the diamondoid network formed with zinc and tetrabromoterephthalic acid, is heavily influenced by a complex interplay of coordination bonds and intermolecular forces. nih.gov Theoretical models can help to understand why interpenetration occurs and how the flexible butane linker of the ligand facilitates the entanglement of multiple networks. While specific simulation data on the molecular interactions for frameworks containing this exact ligand are not extensively detailed in the cited literature, the principles of using computational methods to analyze such interactions in similar MOFs are well-established. nih.gov These analyses are crucial for rationalizing the formation of complex topologies and for designing new materials with desired structural properties.

Q & A

Q. What are the established methods for synthesizing and characterizing 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane?

Synthesis typically involves hydrothermal reactions of imidazole derivatives with alkylating agents, followed by crystallization. For example, reacting 2-methylimidazole with 1,4-dibromobutane under basic conditions yields the target compound . Characterization relies on X-ray crystallography to confirm molecular geometry, FTIR to identify N–H and C–N stretching modes (~3150 cm⁻¹ and ~1600 cm⁻¹), and ¹H/¹³C NMR to resolve methyl and imidazole proton environments (e.g., δ 2.4 ppm for CH₃ groups) . Purity is assessed via HPLC with UV detection (λ = 254 nm).

Q. How does the methyl group at the C2 position influence the compound’s spectroscopic and thermal properties compared to non-methylated analogs?

The methyl group enhances steric hindrance, reducing rotational freedom and stabilizing crystal packing. In FTIR , methylated derivatives show redshifted N–H stretches due to weaker hydrogen bonding. TGA/DTA reveals higher thermal stability (decomposition onset ~250°C vs. ~220°C for non-methylated analogs), attributed to stronger van der Waals interactions. DSC profiles exhibit distinct endothermic peaks at ~120°C, corresponding to phase transitions absent in methyl-free analogs .

Q. What experimental protocols ensure stability of 1,4-Bis(2-methyl-1H-imidazol-1-yl)butane in biochemical assays?

Store the compound at 2–8°C in anhydrous conditions to prevent hydrolysis. For cellular studies, use buffered solutions (pH 7.4) and avoid prolonged exposure to light. Monitor degradation via LC-MS over 24–72 hours; <5% degradation is acceptable for reproducible results. Include antioxidants (e.g., 1 mM ascorbate) in media to mitigate oxidative side reactions .

Advanced Research Questions

Q. How can this compound be utilized as a ligand in designing coordination polymers with transition metals?

The flexible butane spacer and two imidazole N-donors enable diverse coordination modes. For example, with Mo₈O₂₆⁶⁻ clusters, it forms hydrogen-bonded supramolecular chains (space group P1, a = 10.568 Å, b = 11.489 Å) . Optimize metal-to-ligand ratios (e.g., 1:2 for Zn²⁺) in ethanol/water mixtures (v/v 3:1) under solvothermal conditions (120°C, 48 hrs). Analyze topology via single-crystal XRD and validate porosity using N₂ adsorption isotherms (BET surface area ~150 m²/g) .

Q. What challenges arise in refining crystallographic data for its metal complexes using SHELX software?

Key issues include:

- Absorption correction : High Z metals (e.g., Mo) require multi-scan corrections (SADABS) to mitigate anisotropic effects .

- Disorder modeling : The butane chain may exhibit positional disorder; apply ISOR and DELU restraints to refine thermal parameters.

- Hydrogen bonding : Use DFIX commands to constrain O/N–H distances (1.8–2.2 Å) in hydrogen-bonded networks .

Q. How do phase transitions in its crystalline forms affect material properties, and how are they analyzed?

Phase transitions correlate with changes in hydrogen-bonding networks. DSC detects reversible solid-solid transitions at ~120°C (ΔH ≈ 15 kJ/mol), while variable-temperature XRD reveals lattice contraction (c-axis shortens by 0.3 Å at 100°C). Pair with Raman spectroscopy to track imidazole ring vibrations (e.g., 1450 cm⁻¹ band shifts) during heating .

Q. What methodologies resolve contradictions in reported biological activity data across studies?

Discrepancies in cellular uptake (e.g., IC₅₀ values varying by 10-fold) may stem from differences in:

- Assay conditions : Serum proteins (e.g., albumin) reduce bioavailability; use serum-free media for consistency.

- Localization : Employ confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) to quantify subcellular distribution .

- Metabolic stability : Compare hepatic microsome assays (human vs. rodent) to identify species-specific degradation pathways .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Coordination Polymers

| Parameter | Value (Mo Complex ) | Value (Zn Complex ) |

|---|---|---|

| Space group | P1 | C2/c |

| a (Å) | 10.568 | 14.732 |

| b (Å) | 11.489 | 10.891 |

| c (Å) | 11.560 | 18.456 |

| β (°) | 68.155 | 105.27 |

| Hydrogen bonds (Å) | N–H···O (2.65–2.89) | N–H···O (2.71–2.95) |

Q. Table 2. Thermal Stability Comparison

| Compound | Decomposition Onset (°C) | Phase Transition (°C) |

|---|---|---|

| Methylated derivative | 250 | 120 |

| Non-methylated analog | 220 | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。